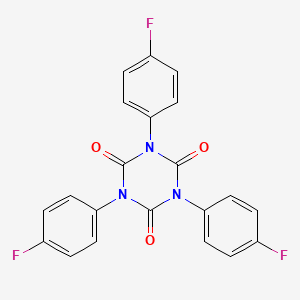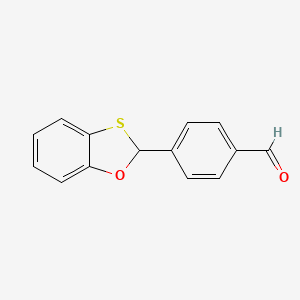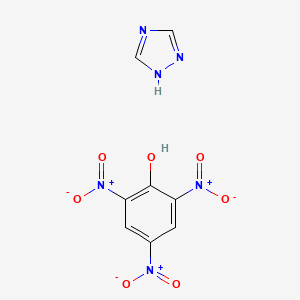
(1R,2R)-2-Methylcyclooctan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-Methylcyclooctan-1-ol is a chiral alcohol with the molecular formula C9H18O. This compound is characterized by its unique structure, which includes a cyclooctane ring substituted with a methyl group and a hydroxyl group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclooctane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methylcyclooctan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R,2R)-2-Methylcyclooctanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired alcohol.
化学反応の分析
Types of Reactions
(1R,2R)-2-Methylcyclooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: (1R,2R)-2-Methylcyclooctanone.
Reduction: (1R,2R)-2-Methylcyclooctane.
Substitution: (1R,2R)-2-Chloromethylcyclooctane.
科学的研究の応用
(1R,2R)-2-Methylcyclooctan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
作用機序
The mechanism of action of (1R,2R)-2-Methylcyclooctan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s chiral nature also plays a role in its interactions with enzymes and receptors, leading to enantioselective effects.
類似化合物との比較
Similar Compounds
(1S,2S)-2-Methylcyclooctan-1-ol: The enantiomer of (1R,2R)-2-Methylcyclooctan-1-ol with similar chemical properties but different biological activity.
Cyclooctanol: A related compound with a hydroxyl group on the cyclooctane ring but lacking the methyl substitution.
2-Methylcyclohexanol: A smaller ring analog with similar functional groups but different ring size and properties.
Uniqueness
This compound is unique due to its specific stereochemistry and ring size, which influence its reactivity and interactions with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications.
特性
CAS番号 |
61095-61-2 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
(1R,2R)-2-methylcyclooctan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8-6-4-2-3-5-7-9(8)10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1 |
InChIキー |
WGDSUYJJQBCGRW-RKDXNWHRSA-N |
異性体SMILES |
C[C@@H]1CCCCCC[C@H]1O |
正規SMILES |
CC1CCCCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)


![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)


![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)
